Arylomycin A2

Catalog No.
S632456
CAS No.
M.F
C42H60N6O11
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arylomycin A2

Product Name

Arylomycin A2

IUPAC Name

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1

InChI Key

YFSXYWAZCKMYJN-JBBOGOJTSA-N

Synonyms

arylomycin A2, arylomycin B2

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Arylomycin A2 is a synthetic antibiotic belonging to the arylomycin class, which is characterized by its unique structural features and biological activities. This compound exhibits a complex cyclic structure, specifically a 14-membered macrocycle, which is integral to its function as an inhibitor of signal peptidase I (SPase I) enzymes. The structural composition of arylomycin A2 includes a lipopeptide tail that enhances its antimicrobial properties, making it a subject of interest in antibiotic research and development .

The synthesis of arylomycin A2 primarily involves the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. This reaction is crucial for constructing the biaryl framework that characterizes the compound. The total synthesis also employs other chemical transformations such as lactamization and various functional group modifications to achieve the desired molecular architecture .

Key reactions include:

  • Intramolecular Suzuki–Miyaura Reaction: This reaction is pivotal for forming the strained 14-membered ring structure of arylomycin A2, enhancing its biological efficacy .
  • Lactamization: This process contributes to the stability and functionality of the antibiotic by forming amide bonds within the cyclic structure .

Arylomycin A2 exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of signal peptidase I, an enzyme critical for protein maturation in bacterial cells. By blocking this enzyme, arylomycin A2 disrupts essential cellular processes, leading to bacterial cell death. Studies have shown that this compound has a favorable pharmacological profile, demonstrating low toxicity to mammalian cells while effectively targeting bacterial pathogens .

The synthesis of arylomycin A2 can be achieved through several methods:

  • Total Synthesis: The total synthesis involves multiple steps including:
    • Formation of the macrocyclic structure via intramolecular coupling.
    • Introduction of the lipopeptide tail through selective reactions.
    • Final purification and characterization to confirm structural integrity.
  • Biocatalytic Approaches: Recent advances have explored enzymatic methods for synthesizing arylomycin A2 using cytochrome P450 enzymes that facilitate biaryl coupling without carrier proteins .
  • Retrosynthetic Analysis: This approach allows chemists to deconstruct the target molecule into simpler precursors, guiding the synthetic pathway efficiently .

Arylomycin A2 holds significant promise in pharmaceutical applications due to its antibacterial properties. Potential applications include:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant strains of bacteria.
  • Research Tool: Utilized in studies investigating bacterial protein processing and enzyme inhibition mechanisms.

Interaction studies have primarily focused on understanding how arylomycin A2 binds to its target enzyme, signal peptidase I. These studies employ techniques such as:

  • X-ray Crystallography: To elucidate the binding interactions at a molecular level.
  • In vitro assays: To assess the efficacy and specificity of arylomycin A2 against various bacterial strains.

These studies reveal that arylomycin A2 binds competitively to signal peptidase I, providing insights into its mechanism of action and potential for overcoming antibiotic resistance .

Arylomycin A2 shares similarities with other members of the arylomycin class and related antibiotics. Notable compounds include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Arylomycin B2Biaryl-bridged lipopeptideAntibacterial against Gram-positive bacteriaDifferent substituents on lipopeptide tail
Lipopeptide AntibioticsVarious cyclic structuresBroad-spectrum antibacterial activityDiverse mechanisms of action
VancomycinGlycopeptide structureEffective against Gram-positive bacteriaInhibits cell wall synthesis

Arylomycin A2's uniqueness lies in its specific inhibition of signal peptidase I, distinguishing it from other antibiotics that may target different pathways or bacterial structures. Its structural complexity and targeted mode of action make it a valuable candidate in combating antibiotic resistance .

XLogP3

3.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

824.43200675 g/mol

Monoisotopic Mass

824.43200675 g/mol

Heavy Atom Count

59

Wikipedia

Arylomycin_A2

Dates

Modify: 2023-07-20

Explore Compound Types